molecular formula C9H16O2 B12679625 2,2-Dimethyl-1,3-bis(vinyloxy)propane CAS No. 84195-74-4

2,2-Dimethyl-1,3-bis(vinyloxy)propane

Cat. No.: B12679625
CAS No.: 84195-74-4
M. Wt: 156.22 g/mol
InChI Key: AITKNDQVEUUYHE-UHFFFAOYSA-N
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Description

Significance of Bis(vinyloxy) Monomers as Multifunctional Building Blocks

Bis(vinyloxy) monomers, also known as divinyl ethers, are significant as multifunctional building blocks in polymer chemistry. Their two reactive vinyl ether groups allow them to act as crosslinking agents, enabling the formation of three-dimensional polymer networks. This functionality is crucial in the formulation of materials that require specific mechanical properties, such as durability and resistance to environmental factors. ontosight.ai The versatility of these monomers allows for their incorporation into a wide variety of polymer structures, leading to materials with tailored properties for diverse applications, from industrial coatings to advanced biomaterials. rsc.org For instance, the cationic polymerization of divinyl ethers can lead to the formation of soluble polymers that can undergo further reactions to form gels, a process where intramolecular crosslinking plays a significant role. u-fukui.ac.jp

Overview of Vinyl Ether Reactivity and Polymerization Potential in Macromolecular Engineering

Vinyl ethers are electron-rich monomers that are primarily polymerized through cationic polymerization. acs.org This method is often challenging to control due to the high reactivity of the propagating cationic species, which can lead to side reactions like chain transfer. rsc.org However, significant advancements have been made in controlling the cationic polymerization of vinyl ethers, including the development of living polymerization techniques. acs.org These controlled polymerization methods, such as reversible addition-fragmentation chain transfer (RAFT) polymerization, allow for the synthesis of well-defined polymers with controlled molecular weights, narrow dispersity, and specific end-group functionalities. acs.orgrsc.orgacs.org

The reactivity of vinyl ethers can be influenced by various factors, including the choice of initiator, catalyst, solvent, and temperature. tandfonline.comtandfonline.com For example, Lewis acids are commonly used as catalysts, and polymerizations are often conducted at low temperatures to minimize side reactions. tandfonline.com Metal-free organic catalysts are also gaining attention as alternatives to traditional metal-based Lewis acids. acs.org The ability to precisely control the polymerization of vinyl ethers makes them valuable in macromolecular engineering for creating complex polymer architectures like block copolymers. rsc.orgacs.org

Structural Features of 2,2-Dimethyl-1,3-bis(vinyloxy)propane and its Implications for Polymerization Behavior

The specific structure of this compound has direct implications for its polymerization behavior and the properties of the resulting polymers. The key structural features are the two vinyloxy groups and the central neopentyl (2,2-dimethylpropane) core.

Divinyl Functionality : The presence of two vinyl ether groups allows this monomer to participate in crosslinking reactions. During polymerization, after one vinyl group has reacted, the other remains as a pendant group on the polymer chain. This pendant group can then react with another growing polymer chain, leading to the formation of a crosslinked network. u-fukui.ac.jp

Neopentyl Core : The 2,2-dimethylpropane group is a bulky and sterically hindered core. This steric hindrance can influence the reactivity of the monomer and the flexibility of the resulting polymer chains. The bulky nature of this central group can affect the rate of polymerization and may favor intramolecular cyclization reactions over intermolecular crosslinking, particularly at low monomer concentrations. The structure of the spacer group between the vinyl ether functionalities is known to influence the polymerization behavior of divinyl ethers. u-fukui.ac.jp

The combination of these features makes this compound a monomer capable of producing crosslinked polymers with specific thermal and mechanical properties derived from its rigid, compact central structure.

Data Tables

Table 1: Properties of this compound

Property Value
Chemical Formula C₉H₁₆O₂
Molecular Weight 156.22 g/mol
Appearance Colorless liquid
Stereochemistry Achiral
Solubility Soluble in common organic solvents

This table summarizes key physical and chemical properties of the monomer. ontosight.ainih.gov

Table 2: Polymerization Methods for Vinyl Ethers

Polymerization Method Key Characteristics
Cationic Polymerization Primary method for vinyl ethers due to their electron-rich nature. Can be difficult to control due to reactive cationic species. acs.orgrsc.org
Living Cationic Polymerization Allows for the synthesis of polymers with controlled molecular weight and narrow dispersity. acs.org
Cationic RAFT Polymerization A type of controlled radical polymerization adapted for cationic systems, enabling precise polymer synthesis. acs.orgrsc.org
Photopolymerization Cationic photopolymerization can be initiated by light, offering spatial and temporal control over the reaction. researchgate.net

This table outlines the main polymerization techniques applicable to vinyl ethers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84195-74-4

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

1,3-bis(ethenoxy)-2,2-dimethylpropane

InChI

InChI=1S/C9H16O2/c1-5-10-7-9(3,4)8-11-6-2/h5-6H,1-2,7-8H2,3-4H3

InChI Key

AITKNDQVEUUYHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC=C)COC=C

Origin of Product

United States

Synthetic Methodologies for 2,2 Dimethyl 1,3 Bis Vinyloxy Propane

Direct Synthetic Routes and Reaction Conditions

The most direct and industrially relevant method for the synthesis of 2,2-Dimethyl-1,3-bis(vinyloxy)propane is the reaction of 2,2-dimethyl-1,3-propanediol (also known as neopentyl glycol) with acetylene (B1199291). This reaction, a variation of the Reppe vinylation, is typically carried out under basic conditions.

A general method for the synthesis of divinyl ethers from their corresponding diols involves the use of an alkali metal hydroxide (B78521) catalyst, such as potassium hydroxide or sodium hydroxide, in an aprotic polar solvent. um.es The reaction is conducted in a pressure-resistant vessel due to the gaseous nature of acetylene and the need for elevated temperatures and pressures to facilitate the reaction.

The key steps and conditions for the direct vinylation of 2,2-dimethyl-1,3-propanediol are as follows:

Reactants and Catalyst : The primary reactants are 2,2-dimethyl-1,3-propanediol and acetylene gas. An alkali metal hydroxide, like potassium hydroxide, serves as the catalyst. um.es

Solvent : The reaction is typically performed in an aprotic polar solvent such as dimethyl sulfoxide (B87167) (DMSO), N-methylpyrrolidone (NMP), or 1,3-dimethyl-2-imidazolidinone. um.es

Reaction Vessel : A pressure-resistant reactor, often made of stainless steel, is required to handle the acetylene gas and the reaction pressures safely. um.es

Procedure : The diol and the catalyst are charged into the reactor with the solvent. The vessel is then purged with an inert gas, like nitrogen, before acetylene is introduced. The mixture is heated to the desired reaction temperature while acetylene is continuously fed to maintain the reaction pressure. um.es

Purification : After the reaction is complete, the product mixture is cooled and the catalyst is neutralized or removed. The resulting this compound is then purified, typically by distillation under reduced pressure, to separate it from unreacted starting materials and byproducts. um.es

The following table summarizes the general reaction conditions for the synthesis of divinyl ethers from diols, which are applicable to the synthesis of this compound.

ParameterConditionSource
Diol 2,2-Dimethyl-1,3-propanediolN/A
Vinylation Agent Acetylene um.es
Catalyst Alkali Metal Hydroxide (e.g., KOH, NaOH) um.es
Solvent Aprotic Polar Solvent (e.g., DMSO, NMP) um.es
Temperature 50 – 150 °C um.es
Acetylene Pressure ≥ 0.01 MPa (gauge pressure) um.es

Precursor Chemistry and Intermediate Transformations

The primary precursor for the synthesis of this compound is 2,2-dimethyl-1,3-propanediol, commonly known as neopentyl glycol (NPG). The synthesis of NPG is a well-established industrial process.

Neopentyl glycol is synthesized through the aldol (B89426) condensation of isobutyraldehyde (B47883) with formaldehyde (B43269). This reaction forms an intermediate, hydroxypivaldehyde. This intermediate is then converted to neopentyl glycol through one of two main routes:

Cannizzaro Reaction : In the presence of excess formaldehyde and a strong base (like sodium hydroxide), hydroxypivaldehyde undergoes a crossed Cannizzaro reaction. One molecule of hydroxypivaldehyde is reduced to neopentyl glycol, while a molecule of formaldehyde is oxidized to formic acid (which is subsequently neutralized to a formate (B1220265) salt). ukm.my

Hydrogenation : Alternatively, the hydroxypivaldehyde intermediate can be hydrogenated to form neopentyl glycol. This is a cleaner route that avoids the formation of formate salts. The hydrogenation is typically carried out using a catalyst such as palladium on carbon. researchgate.net

Step 1: Aldol Condensation Isobutyraldehyde + Formaldehyde → Hydroxypivaldehyde

Step 2: Reduction Hydroxypivaldehyde + Reducing Agent → 2,2-Dimethyl-1,3-propanediol

Optimization of Synthetic Pathways and Reaction Yields

The optimization of the synthesis of this compound is crucial for achieving high yields and purity, which are essential for its use in polymerization and other applications. The key parameters that can be optimized in the direct vinylation of neopentyl glycol with acetylene include the catalyst, temperature, pressure, and reaction time.

While specific optimization studies for this compound are not extensively detailed in publicly available literature, general principles for the vinylation of diols can be applied.

Catalyst Selection and Concentration : The choice and concentration of the alkali metal hydroxide catalyst are critical. Potassium hydroxide is often preferred due to its high basicity and solubility in polar aprotic solvents. The optimal catalyst concentration needs to be determined empirically to maximize the reaction rate while minimizing side reactions.

Temperature Control : The reaction temperature significantly influences the rate of vinylation. A higher temperature generally increases the reaction rate, but it can also lead to side reactions, such as the polymerization of the vinyl ether product or the degradation of the reactants. A preferred temperature range is typically between 60 and 120 °C. um.es

Pressure Management : The acetylene pressure is a key driving force for the reaction. A higher pressure increases the concentration of dissolved acetylene in the reaction mixture, thereby accelerating the reaction rate. A preferred acetylene gauge pressure is at least 0.02 MPa. um.es However, for safety reasons, the pressure must be carefully controlled.

Reaction Time : The reaction time needs to be sufficient to ensure complete or high conversion of the diol to the divinyl ether. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to determine the optimal reaction time.

The table below outlines the parameters that are typically optimized for the synthesis of divinyl ethers.

ParameterRange/VariableEffect on Yield and PuritySource
Catalyst Concentration VariesHigher concentration can increase rate but may cause side reactions.N/A
Temperature 50 – 150 °CHigher temperature increases rate but can lead to byproducts. um.es
Acetylene Pressure ≥ 0.01 MPaHigher pressure increases reaction rate. um.es
Reaction Time VariesNeeds to be optimized to maximize conversion without product degradation.N/A

Further research into the optimization of these parameters for the specific synthesis of this compound would be beneficial for improving the efficiency and cost-effectiveness of its production.

Homopolymerization of 2,2 Dimethyl 1,3 Bis Vinyloxy Propane

Cationic Polymerization of 2,2-Dimethyl-1,3-bis(vinyloxy)propane

Cationic polymerization is the most common and effective method for the polymerization of vinyl ethers, including this compound. The electron-rich nature of the vinyl ether double bond makes it highly susceptible to electrophilic attack, readily forming a stabilized carbocationic active center. nih.gov This process is a type of chain-growth polymerization applicable to a specific range of monomers that can stabilize the resulting positive charge on the growing chain. nih.gov

Initiation Mechanisms and Active Species Generation

The initiation of cationic polymerization involves the formation of a carbocationic active species from the monomer. nih.gov This is typically achieved using an initiator system, which can be a protic acid or a combination of a Lewis acid and a proton source (co-initiator), such as water or an alcohol. nih.govmdpi.com

Common initiator systems include:

Protic Acids: Strong acids can directly protonate the vinyl ether double bond to generate a carbocation.

Lewis Acid/Co-initiator Systems: A Lewis acid, such as Boron Trifluoride Etherate (BF₃·OEt₂) or Tin Tetrachloride (SnCl₄), complexes with a co-initiator like water or an alcohol. mdpi.comacs.org This complex then donates a proton to the monomer, creating the active carbocation and a complex counterion. nih.gov For instance, the B(C₆F₅)₃/Et₂O complex can react with an alcohol to generate an active species capable of initiating polymerization. mdpi.com

Organometallic Species: Certain transition metal complexes, like (alpha-diimine)PdMe⁺ species, can initiate cationic polymerization. nih.gov The process involves the formation of a π-complex where the vinyl ether's double bond is polarized, creating carbocationic character at the substituted carbon, which then initiates polymerization through electrophilic attack on another monomer molecule. nih.gov

The active species is a propagating carbocation, which is associated with a counterion derived from the initiator system. The nature of this ion pair (e.g., tight ion pair vs. solvent-separated ion pair) significantly influences the polymerization kinetics and the structure of the resulting polymer. nih.gov

Chain Propagation, Transfer, and Termination Pathways

Once initiated, the polymer chain grows through several key steps:

Propagation: The carbocationic chain end successively adds monomer molecules. This is a rapid and highly exothermic process. nih.gov The general mechanism involves the electrophilic attack of the growing carbocation on the double bond of a new monomer molecule. wikipedia.org

Chain Transfer: This is a significant side reaction in cationic polymerization that limits the final molecular weight. nih.gov It involves the transfer of a proton from the propagating chain end to another species, such as a monomer, solvent, or the counterion, which terminates the growth of one chain while creating a new active center to start another. nih.govwikipedia.org The presence of impurities like water can also act as chain transfer agents. radtech.org

Termination: This is a reaction that irreversibly destroys the active center. wikipedia.org It can occur through combination with the counterion or reaction with impurities. In living polymerization systems, termination is effectively suppressed. wikipedia.org

Due to the presence of two vinyl groups in this compound, intramolecular cyclization can compete with intermolecular propagation, leading to the formation of cyclic structures within the polymer backbone. As the reaction progresses, the pendant vinyl ether groups can undergo intermolecular crosslinking reactions, ultimately leading to the formation of an insoluble gel. u-fukui.ac.jp

Controlled and Living Cationic Polymerization Techniques

Controlling the highly reactive cationic species is a major challenge. nih.govacs.org Living cationic polymerization (LCP) techniques have been developed to produce well-defined polymers with controlled molecular weights, narrow molecular weight distributions (polydispersity), and specific end-functionalities. nih.govacs.org

Key strategies for achieving controlled/living cationic polymerization of vinyl ethers include:

Use of Specific Initiator Systems: The first living cationic polymerization of alkyl vinyl ethers was achieved in 1984. nih.govacs.org Systems like an initiator (e.g., an alcohol or ether) combined with a Lewis acid (e.g., tin tetrachloride) can create a dynamic equilibrium between a dormant covalent species and the active ionic propagating species. wikipedia.org

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: Cationic RAFT polymerization is a powerful technique that uses a chain transfer agent (CTA) to establish a rapid and reversible equilibrium between active (propagating) and dormant chains. nih.govsemanticscholar.org This degenerative chain transfer mechanism allows for excellent control over the polymerization. semanticscholar.orgnih.gov Various CTAs, including thiocarbonylthio compounds, can be used. nih.gov

Organocatalysis: Metal-free organocatalysts, such as the strong organic acid 1,2,3,4,5-pentacarbo-methoxycyclopentadiene (PCCP), have been developed. nih.govnih.gov In this system, the PCCP acid protonates the vinyl ether, and the resulting cyclopentadienyl (B1206354) anion interacts with the propagating carbocation via hydrogen bonding, which suppresses chain-transfer events and imparts living characteristics. nih.gov

These techniques allow for the synthesis of advanced polymer architectures, such as block copolymers, by sequential monomer addition. nih.gov

Photopolymerization Kinetics and Mechanisms

Photoinitiated cationic polymerization offers spatial and temporal control over the reaction. nih.govacs.org The process is initiated by irradiating a formulation containing the monomer and a photoinitiator system. acs.org

Mechanism: The most common photoinitiators for cationic polymerization are onium salts (e.g., iodonium (B1229267) or sulfonium (B1226848) salts) with non-nucleophilic counteranions. researchgate.netmdpi.com Upon irradiation with UV or visible light, these compounds generate a strong Brønsted acid, which then protonates the vinyl ether monomer to start the polymerization. acs.orgmdpi.com

Photosensitization: To extend the spectral sensitivity to longer wavelengths (e.g., visible light), photosensitizers can be used. The photosensitizer absorbs the light and then transfers energy or an electron to the onium salt to generate the initiating acid. mdpi.com

Photocontrolled RAFT: Photocatalysts can be used to mediate cationic RAFT polymerization. semanticscholar.org For example, a photocatalyst, upon excitation by light, can oxidize a chain-transfer agent (CTA) via single-electron transfer (SET). nih.gov This generates a radical cation that cleaves to form the active cationic chain end and a stable radical, initiating a controlled polymerization that can be switched on and off with light. semanticscholar.orgnih.gov

The kinetics of photopolymerization are influenced by factors such as light intensity, photoinitiator concentration, and monomer structure. Vinyl ethers are known to polymerize more rapidly than other monomers like epoxides in cationic photopolymerization systems. researchgate.net

Advanced Catalytic Systems for Cationic Polymerization

Research continues to yield more sophisticated catalysts for vinyl ether polymerization, aiming for greater control, milder reaction conditions, and novel polymer properties.

Catalyst SystemDescriptionKey Advantages
Metal-Free Organocatalysts Systems like 2-iodoimidazolium derivatives, diaryliodonium salts, and the organic acid PCCP combined with a hydrogen bond donor (HBD). acs.orgnih.govAvoids metal contamination, often allows for polymerization under ambient conditions without rigorous purification. acs.orgnih.govsemanticscholar.org
Photoredox Catalysts Acridinium salts or other organic dyes that can initiate cationic RAFT polymerization under visible light irradiation. acs.orgnih.govProvides excellent temporal and spatial control over polymerization using light as an external stimulus. acs.orgsemanticscholar.org
Electroredox Catalysts Organocatalysts like 2,3-dichloro-5,6-dicyanoquinone (DDQ) or 2,2,6,6-tetramethylpiperidin-1-yloxyl (TEMPO) that can initiate/control polymerization in response to an applied electrical potential. acs.orgsemanticscholar.orgAllows polymerization to be switched "on" and "off" electronically. semanticscholar.org
Platinum-Based Catalysts A combination of a platinum complex catalyst (e.g., PtCl₂(COD)) and a silicon hydride (SiH) cocatalyst. google.comA novel catalyst system effective for vinyl ether polymerization. google.com
Chiral Counterion Catalysts Chiral, BINOL-based Brønsted acids that act as both an initiator and a chiral counterion to the propagating cation. nsf.govEnables catalyst-controlled stereoselective polymerization, producing highly isotactic poly(vinyl ether)s with unique material properties. nsf.gov

These advanced systems facilitate the synthesis of polymers with precisely controlled architectures and properties, including stereoregularity, which was previously a major challenge in cationic polymerization. acs.orgnsf.gov

Radical Polymerization of this compound

Unlike their cationic polymerization, the free-radical homopolymerization of simple alkyl vinyl ethers is notoriously difficult. The electron-rich nature of the vinyl ether double bond makes it a poor acceptor for a propagating radical. However, recent research has developed specific strategies to overcome this limitation.

The process of free-radical polymerization generally proceeds in three main steps:

Initiation: A radical initiator (e.g., an organic peroxide or an azo compound) is decomposed, typically by heat, to generate free radicals. youtube.com

Propagation: The initial radical adds to a monomer's double bond, creating a new, larger radical which then continues to add more monomer units. youtube.com

Termination: The reaction stops when two propagating radicals combine. youtube.com

For vinyl ethers, the challenge lies in the propagation step. However, successful radical polymerization has been achieved under specific conditions:

Polymerization of Functionalized Vinyl Ethers: Vinyl ethers containing hydroxyl groups can undergo free-radical polymerization using nonacidic azo-initiators. acs.org

Copolymerization: Alkyl vinyl ethers readily copolymerize with electron-deficient monomers, such as maleimides or vinylidene cyanide, via a radical mechanism, often proceeding through an electron donor-acceptor (EDA) complex. acs.org

Cation-π Complexation: A significant breakthrough involves the use of lithium salts (e.g., CH₃OLi and LiI) to mediate the radical homopolymerization of non-functionalized alkyl vinyl ethers. rsc.org The lithium cation (Li⁺) is proposed to form a complex with the π-electrons of the vinyl ether double bond. This complexation reduces the electron density of the vinyl group, which in turn stabilizes the resulting σ-radical and suppresses unfavorable side reactions, allowing for successful radical homopolymerization. rsc.org

While less common than cationic methods, these emerging radical polymerization techniques open new avenues for creating poly(vinyl ether)s with different microstructures and properties.

Initiation and Propagation in Free Radical Systems

The homopolymerization of divinyl ethers like this compound through conventional free radical polymerization presents a unique case. While simple alkyl vinyl ethers are generally considered to be unreactive toward free-radical homopolymerization, divinyl ethers can undergo this process. The initiation step typically involves the decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to generate primary radicals. These radicals then add to one of the vinyl groups of the monomer to form a monomer radical.

Propagation proceeds through the addition of the monomer radical to another monomer molecule. A key feature of the free-radical polymerization of divinyl ethers is the potential for cyclopolymerization. In this process, the propagating radical center on one vinyl group of a monomer unit can undergo an intramolecular cyclization reaction to attack the pendant vinyl group on the same monomer unit. This results in the formation of cyclic repeating units within the polymer backbone, typically five- or six-membered rings. This intramolecular propagation competes with the intermolecular propagation, where the radical adds to a separate monomer molecule.

The general mechanism can be outlined as follows:

Initiation: A primary radical (I•) attacks a monomer molecule (M) to form a monomer radical (M•).

Intermolecular Propagation: The monomer radical adds to another monomer molecule to form a growing polymer chain.

Intramolecular Cyclization (Cyclopolymerization): The radical end of a growing chain attacks the pendant vinyl group of the same monomer unit, forming a cyclic radical.

Propagation of Cyclized Radical: The cyclic radical can then propagate by adding to another monomer molecule.

Termination: The polymerization is terminated by the combination or disproportionation of two growing radical chains.

The extent of cyclization versus linear propagation is influenced by factors such as monomer concentration and temperature. At lower monomer concentrations, the intramolecular cyclization is favored, leading to a higher degree of cyclization in the resulting polymer.

While specific kinetic data and detailed microstructural analysis for the homopolymer of this compound are not extensively reported in publicly accessible literature, the behavior of analogous aliphatic divinyl ethers suggests that a combination of linear and cyclized units would be expected in the final polymer structure.

Controlled Radical Polymerization (CRP) Methodologies (e.g., RAFT)

Controlled radical polymerization (CRP) techniques offer a pathway to synthesize polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions. Among these, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a versatile method for a wide range of monomers.

The application of RAFT polymerization to vinyl ethers has been an area of active research. While conventional free-radical polymerization of vinyl ethers can be challenging, RAFT has shown promise in controlling their polymerization. The RAFT process utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. The mechanism involves a rapid equilibrium between active (propagating) radicals and dormant polymer chains, which are capped with the CTA.

For a divinyl ether like this compound, a RAFT polymerization system would involve:

Initiation: A standard radical initiator generates primary radicals.

Chain Transfer: The propagating radical reacts with the RAFT agent to form a dormant species and a new radical.

Re-initiation: The new radical initiates the polymerization of monomer.

Equilibrium: A rapid equilibrium is established between the propagating radicals and the dormant species through addition-fragmentation reactions.

This equilibrium allows for all polymer chains to grow simultaneously, leading to a controlled polymerization process. The choice of RAFT agent is crucial and depends on the specific monomer. For vinyl ethers, xanthates and dithiocarbamates have been explored as effective CTAs.

Although specific studies detailing the RAFT polymerization of this compound are scarce, research on other vinyl ethers provides a strong indication that this methodology could be successfully applied to achieve controlled polymerization and synthesize well-defined polymer architectures from this monomer.

Other Polymerization Pathways

Based on the chemical structure of this compound, which contains electron-rich double bonds, cationic polymerization is another highly relevant and historically significant pathway for its homopolymerization. Vinyl ethers are well-known to undergo facile cationic polymerization.

The initiation of cationic polymerization can be achieved using various Lewis acids (e.g., BF₃·OEt₂, SnCl₄) or Brønsted acids. The initiator generates a carbocation which then attacks the electron-rich double bond of the vinyl ether monomer. Propagation proceeds via the sequential addition of monomer molecules to the growing carbocationic chain end.

Similar to free-radical polymerization, cationic polymerization of divinyl ethers can also involve cyclopolymerization, leading to the formation of cyclic structures in the polymer backbone. The living/controlled cationic polymerization of vinyl ethers has been well-established, allowing for the synthesis of polymers with controlled molecular weights and narrow distributions.

While detailed experimental results for the cationic homopolymerization of this compound are not widely available in the literature, the general principles of cationic vinyl ether polymerization strongly suggest that this would be a viable and efficient method for polymerizing this monomer.

Copolymerization Strategies Involving 2,2 Dimethyl 1,3 Bis Vinyloxy Propane

Copolymerization with Other Vinyl Ether Monomers

The copolymerization of 2,2-Dimethyl-1,3-bis(vinyloxy)propane with other monofunctional or difunctional vinyl ethers is typically achieved through cationic polymerization mechanisms. nih.gov This approach allows for the incorporation of different vinyl ether units, enabling the tuning of polymer properties such as flexibility, hydrophilicity, and cross-link density.

Random Copolymerization Kinetics and Monomer Reactivity Ratios

In random cationic copolymerization, the composition and sequence distribution of the resulting polymer are governed by the relative reactivities of the comonomers, quantified by monomer reactivity ratios (r₁ and r₂). These ratios compare the rate constant of a propagating chain ending in one monomer adding its own type of monomer versus adding the other monomer type. Vinyl ethers generally exhibit similar reactivities in cationic polymerization, which would suggest reactivity ratios close to unity, leading to the formation of random copolymers. nih.gov

However, the difunctional nature of this compound introduces complexity. The reactivity of the second vinyl group may change after the first has polymerized. Furthermore, intramolecular cyclization can compete with linear propagation, a common phenomenon in the polymerization of divinyl ethers. u-fukui.ac.jp Specific kinetic studies and experimentally determined reactivity ratios for this compound are not widely documented in the available literature. For illustrative purposes, the table below shows typical reactivity ratios for the cationic copolymerization of two different monofunctional vinyl ethers, isobutyl vinyl ether (M₁) and 2-chloroethyl vinyl ether (M₂).

Table 1: Illustrative Monomer Reactivity Ratios in Cationic Copolymerization of Vinyl Ethers This table presents representative data for other vinyl ethers to illustrate the concept, as specific data for this compound was not found.

Monomer 1 (M₁)Monomer 2 (M₂)r₁ (M₁)r₂ (M₂)r₁ * r₂Copolymer Type Tendency
Isobutyl Vinyl Ether2-Chloroethyl Vinyl Ether1.00.350.35Ideal Random / Alternating Tendency

Block Copolymer Synthesis and Controlled Architectures

The synthesis of block copolymers containing vinyl ether segments relies on controlled/living polymerization techniques, primarily living cationic polymerization. researchgate.net This method allows for the sequential addition of different vinyl ether monomers to a living polymer chain, resulting in well-defined block structures. For example, a living polymer of a monofunctional vinyl ether like methyl vinyl ether could be used to initiate the polymerization of this compound, theoretically forming an AB or ABA block copolymer. researchgate.net

However, incorporating a divinyl monomer like this compound into a block architecture is challenging. The presence of two vinyl groups means that after the first group is incorporated into the polymer chain, the second (pendant) vinyl group can participate in further polymerization, leading to branching or cross-linking rather than a linear block structure. u-fukui.ac.jp Achieving controlled, non-cross-linked architectures would require carefully managed reaction conditions, such as low monomer concentration to favor intramolecular cyclization over intermolecular reactions. u-fukui.ac.jp

Alternating Copolymerization Mechanisms and Microstructure

Vinyl ethers, being electron-rich monomers, can undergo alternating copolymerization with electron-acceptor monomers. While this is more common with non-vinyl ether monomers, the principles can apply. A strong tendency to alternate arises when the product of the reactivity ratios (r₁r₂) approaches zero. This behavior is often driven by the formation of a charge-transfer complex (CTC) between the electron-donor (vinyl ether) and electron-acceptor comonomers. scientific.netresearchgate.net

When copolymerizing with a suitable comonomer, this compound would be expected to form a highly regular, alternating structure. Due to its two vinyl groups, the resulting microstructure would likely involve cyclization, where the propagating chain incorporates both vinyl groups of a single monomer molecule to form a cyclic repeating unit within the polymer backbone. This process, known as cyclopolymerization, is a key mechanism for divinyl monomers to form soluble, non-cross-linked polymers. google.com

Copolymerization with Non-Vinyl Ether Monomers

Integrating this compound with monomers that polymerize via different mechanisms, such as acrylates and methacrylates, presents significant synthetic challenges but offers a route to hybrid materials with combined properties. acs.org

Heterogeneous Copolymerization Approaches

Heterogeneous polymerization techniques, such as suspension or emulsion polymerization, can be applied to vinyl ethers. Cationic polymerization of vinyl ethers has been successfully performed in aqueous media, a significant departure from the traditionally required stringent, anhydrous conditions. mdpi.com In such systems, the polymerization is believed to occur at the interface between the monomer droplets and the aqueous phase. mdpi.com

Applying this approach to this compound could offer advantages in terms of heat control and processing. A suspension copolymerization with another suitable monomer could yield copolymer beads. However, the high reactivity of the cationic propagating species with water necessitates careful selection of initiating systems, such as alcohol/B(C₆F₅)₃/Et₂O, which can function in an aqueous environment. mdpi.com This method provides a pathway for producing vinyl ether copolymers in a more environmentally friendly and industrially scalable manner.

Influence of Comonomer Structure and Composition on Copolymer Properties

The properties of copolymers derived from this compound are significantly influenced by the chemical structure of the comonomer and its proportion in the polymer backbone. As a divinyl ether, this compound acts as a crosslinking agent, and the incorporation of different monofunctional or difunctional comonomers allows for the tailoring of the final polymer's characteristics. The final properties of the resulting thermoset materials are a direct consequence of the interplay between the rigid, gem-dimethyl-substituted propane (B168953) core of this compound and the chemical nature of the comonomer.

The choice of comonomer can modulate a range of properties, including thermal stability, mechanical strength, and the glass transition temperature (Tg). For instance, copolymerization with flexible comonomers can enhance the elasticity of the resulting polymer network, while the inclusion of rigid, bulky comonomers can increase the Tg and modulus. The composition, or the molar ratio of the comonomers, is a critical parameter for controlling the crosslink density and, consequently, the macroscopic properties of the material.

Detailed research findings on the copolymerization of this compound with a variety of comonomers and the systematic evaluation of the resulting copolymer properties are not extensively available in publicly accessible literature. However, principles from studies on analogous divinyl ether systems can provide insights into the expected trends. For example, in the cationic photopolymerization of a structurally related bisphenol-A-based divinyl ether, the introduction of a more flexible divinyl ether comonomer was shown to influence the polymerization rate and the final properties of the cured film.

The following tables present hypothetical yet scientifically plausible data to illustrate the expected influence of comonomer structure and composition on the properties of copolymers of this compound. These tables are based on general principles of polymer chemistry and findings from similar systems.

Table 1: Influence of Comonomer Structure on Copolymer Properties (50:50 Molar Ratio)

ComonomerComonomer StructureExpected Glass Transition Temperature (Tg) (°C)Expected Young's Modulus (GPa)
Ethyl Vinyl EtherFlexible, monofunctionalLowLow
Isobutyl Vinyl EtherBulky, flexible, monofunctionalModerateModerate
Cyclohexyl Vinyl EtherBulky, rigid, monofunctionalHighHigh
1,4-Butanediol Divinyl EtherFlexible, difunctional (crosslinker)Moderate-HighModerate-High

Table 2: Influence of Comonomer Composition on Copolymer Properties with Cyclohexyl Vinyl Ether

This compound Molar %Cyclohexyl Vinyl Ether Molar %Expected Glass Transition Temperature (Tg) (°C)Expected Crosslink Density (arbitrary units)
8020HighHigh
6040Moderate-HighModerate
4060ModerateLow
2080LowVery Low

These tables illustrate that an increase in the content of a rigid comonomer like cyclohexyl vinyl ether would be expected to increase the glass transition temperature of the resulting copolymer. Conversely, increasing the proportion of the monofunctional comonomer relative to the difunctional this compound would lead to a decrease in crosslink density, which in turn would likely reduce the material's stiffness and thermal stability. The specific values of these properties would need to be determined experimentally.

Advanced Functionalization and Derivatization of 2,2 Dimethyl 1,3 Bis Vinyloxy Propane and Its Polymers

Thiol-Ene "Click" Reactions for Macromolecular Engineering

The thiol-ene reaction has become a prominent tool in polymer and materials science due to its high efficiency, rapid reaction rates, and stereoselectivity, qualifying it as a "click" chemistry reaction. wikipedia.org This reaction is particularly effective with electron-rich alkenes like the vinyl ethers found in 2,2-Dimethyl-1,3-bis(vinyloxy)propane. wikipedia.org

The thiol-ene reaction can proceed through either a free-radical or a cation-mediated pathway. wikipedia.orgrsc.org The most common approach for polymerization and material synthesis is the free-radical mechanism, which can be initiated by light or heat. wikipedia.org

Free-Radical Mechanism: The process involves a two-step chain reaction:

Initiation: A radical initiator generates a thiyl radical (RS•) from a thiol (R-SH). wikipedia.org

Propagation and Chain Transfer: The thiyl radical adds across the vinyl group of the ene (in this case, the vinyloxy group) in an anti-Markovnikov fashion, forming a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule in a chain-transfer step, regenerating the thiyl radical which can then participate in further reactions. wikipedia.orgacs.org

This step-growth mechanism leads to a more uniform polymer network compared to chain-growth polymerizations. wikipedia.orgrsc.org

Kinetic Studies: The kinetics of thiol-ene photopolymerizations are highly dependent on the chemical structure of the vinyl monomer. acs.org For systems involving vinyl ethers, such as this compound, the reaction exhibits distinct kinetic behavior. Studies have shown that the polymerization rate (Rp) for thiol-vinyl ether systems is approximately half-order with respect to both the thiol ([SH]) and the ene ([C=C]) functional group concentrations. acs.org This relationship indicates that the propagation and chain transfer steps have comparable rates. acs.org

Kinetic Parameters for Thiol-Ene Photopolymerizations

This table summarizes the reaction orders for various thiol-ene systems, highlighting the unique kinetics of vinyl ether monomers.

Ene Monomer TypePolymerization Rate (Rp) DependenceRatio of Propagation to Chain Transfer (kp/kCT)Reference
Vinyl EtherRp ∝ [SH]1/2[C=C]1/2Roughly Equivalent acs.org
Allyl EtherRp ∝ [SH]High acs.org
NorborneneRp ∝ [SH]1/2[C=C]1/2Roughly Equivalent acs.org
AcrylateRp ∝ [SH]High acs.org
Vinyl SilazaneRp ∝ [C=C]Low acs.org

A key advantage of thiol-based click chemistry is the ability to perform highly selective reactions in the presence of multiple functional groups. The thiol-ene reaction demonstrates excellent orthogonality, allowing for sequential functionalization in a one-pot synthesis by simply changing the catalyst. rsc.org

For example, a system containing three different types of alkenes—a vinyl ether, an electron-deficient alkene (for thiol-Michael addition), and another alkene susceptible to radical thiol-ene reaction—can be modified sequentially. rsc.org

Acid-Catalyzed Thiol-Ene (ACT): An acid catalyst selectively protonates the vinyl ether, initiating a cationic thiol-ene reaction to form a Markovnikov-directed thioether, leaving the other alkenes untouched. rsc.org

Thiol-Michael Addition: The subsequent addition of a base catalyst initiates the thiol-Michael reaction with the electron-deficient alkene. rsc.org

Radical Thiol-Ene: Finally, a photoinitiator and UV light can be used to trigger the radical-mediated thiol-ene reaction with the remaining alkene. rsc.org

This high degree of selectivity allows for the precise engineering of complex macromolecular structures from monomers like this compound. rsc.org

Orthogonal Sequential Thiol-Alkene Reactions

This table illustrates the selective nature of thiol-alkene reactions based on the catalyst used.

Reaction TypeTarget AlkeneCatalyst/InitiatorSelectivityReference
Acid-Catalyzed Thiol-Ene (ACT)Vinyl EtherAcid (e.g., MSA)Highly selective for vinyl substrates. rsc.org
Thiol-Michael AdditionElectron-Deficient Alkene (e.g., Acrylate)Base (e.g., TMU)Selective for activated alkenes. rsc.org
Radical Thiol-EneElectron-Rich Alkene (e.g., Allyl Ether)Photoinitiator + UV lightReacts with a broad range of alkenes. rsc.org

The use of difunctional monomers like this compound in thiol-ene polymerization with multifunctional thiols is a powerful method for creating highly uniform cross-linked polymer networks. nih.govrsc.org The step-growth nature of the polymerization delays the gel point to high monomer conversions, which results in thermosets with reduced volume shrinkage, low stress, and a narrow glass-transition temperature. rsc.orgdiva-portal.org These characteristics are highly desirable for applications in advanced coatings and specialty materials. rsc.orgdiva-portal.org

Beyond bulk network formation, the thiol-ene reaction is an efficient tool for surface modification. rsc.org The reaction can be initiated with spatial and temporal control using light, allowing for the precise patterning of surfaces. rsc.org This has been used to graft polymers onto surfaces, creating functional coatings with tailored properties such as biocompatibility or specific chemical resistance.

Post-Polymerization Chemical Modification Strategies

Once this compound is polymerized, typically through thiol-ene addition, the resulting poly(thioether) backbone offers further opportunities for chemical modification. Post-polymerization modification (PPM) is a valuable strategy for synthesizing a wide variety of functional polymers from a single, well-defined parent polymer. nih.govresearchgate.net

Polyelectrolytes are polymers with repeating units that bear an electrolyte group, which can dissociate in polar solvents like water, making the polymer charged. nih.gov These materials are crucial in applications ranging from water treatment to biomedical devices. A poly(thioether) synthesized from this compound can be converted into a polyelectrolyte through PPM.

One common strategy involves incorporating functional groups into the thiol monomer that can be later transformed into charged species. For example, if a thiol containing an ester group is used in the initial polymerization, the resulting polymer will have pendant ester groups. These can be subsequently hydrolyzed under basic or acidic conditions to yield carboxylic acid groups. dtic.mil Deprotonation of these acid groups with a base results in a negatively charged polyelectrolyte (anionic polyelectrolyte). Similarly, the incorporation of protected amine functionalities can lead to cationic polyelectrolytes upon deprotection and protonation.

The polymer backbone created from this compound offers multiple handles for further derivatization to introduce specific functionalities or to induce secondary crosslinking.

Oxidation of Thioethers: The thioether linkages inherent to the polymer backbone are themselves functional groups. They can be selectively and quantitatively oxidized to sulfoxides or sulfones using mild oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA). nih.gov This transformation alters the polarity and chemical reactivity of the polymer, creating new materials from the same polymer scaffold.

Secondary Crosslinking: If the thiol monomer used in the initial polymerization contains additional functional groups (e.g., hydroxyl or carboxyl groups), these can be used as sites for subsequent crosslinking reactions. nih.gov For instance, pendant hydroxyl groups can be crosslinked using agents like glutaraldehyde (B144438) or diisocyanates, creating a dual-cured network with enhanced mechanical and thermal properties. researchgate.netresearchgate.net This approach allows for the creation of robust materials with precisely controlled network architectures.

Other Selective Reactions of Vinyloxy Functionalities (e.g., cycloadditions, annulation reactions)

The electron-rich nature of the vinyloxy groups in this compound and its polymeric derivatives makes them valuable substrates for a variety of selective reactions beyond simple addition or polymerization. Among the most significant of these are cycloaddition and annulation reactions, which allow for the construction of complex cyclic and heterocyclic structures. These transformations are powerful tools for creating novel monomers, crosslinking polymers, and introducing functional moieties onto polymer backbones.

Cycloaddition Reactions

Cycloaddition reactions are chemical reactions in which two or more unsaturated molecules, or parts of the same molecule, combine to form a cyclic adduct. The vinyloxy groups of this compound can participate in several types of cycloadditions, including [4+2] and [2+2] cycloadditions.

[4+2] Cycloadditions (Diels-Alder Reactions)

The Diels-Alder reaction is a cornerstone of organic synthesis, involving the reaction of a conjugated diene with a dienophile to form a six-membered ring. uwindsor.ca In the context of this compound, the vinyloxy groups act as electron-rich dienophiles. They can react with electron-deficient dienes to yield substituted cyclohexene (B86901) derivatives. While specific studies on this compound in this context are not extensively documented, the reactivity of vinyl ethers in general is well-established. nih.govnih.gov For instance, N-sulfonyl-1-aza-1,3-butadienes have been shown to react with enol ethers in highly diastereoselective Diels-Alder reactions. nih.gov

The reaction of this compound with a suitable diene would be expected to proceed to form either a mono- or bis-cycloadduct, depending on the stoichiometry of the reactants. The resulting adducts would contain a neopentyl core linked to one or two cyclohexene rings, offering a pathway to novel diols upon subsequent hydrolysis of the enol ether linkage.

A potential Diels-Alder reaction is illustrated in the table below:

DieneDienophileProduct Structure (Illustrative)Reaction Conditions
1,3-ButadieneThis compoundMono-adduct with a cyclohexenyl groupThermal or Lewis acid catalysis
TetrachlorocyclopentadienoneThis compoundBicyclic adduct with potential for further functionalizationElevated temperatures

[2+2] Cycloadditions

[2+2] Cycloadditions involve the combination of two alkene units to form a four-membered cyclobutane (B1203170) ring. These reactions are often photochemically induced or catalyzed by transition metals. researchgate.net The vinyloxy groups of this compound can undergo [2+2] cycloaddition with various alkenes, alkynes, or carbonyl compounds. documentsdelivered.com For example, the photocycloaddition of ketones to vinyl ethers is a known method for the synthesis of oxetanes. documentsdelivered.com

The reaction of this compound with an electron-deficient alkene like tetracyanoethylene (B109619) (TCNE) would be expected to yield cyclobutane derivatives. thieme-connect.de Similarly, transition metal-catalyzed [2+2] cycloadditions between the vinyloxy groups and alkynes could provide access to cyclobutene-containing structures. researchgate.net

An illustrative table of potential [2+2] cycloaddition reactions is provided below:

Reactant 1Reactant 2Product TypeCatalyst/Conditions
This compoundTetracyanoethyleneCyclobutane derivativeThermal
This compoundAcetoneOxetaneUV irradiation (photochemical)
This compoundPhenylacetyleneCyclobutene derivativeRhodium or Nickel catalyst

Annulation Reactions

Annulation reactions are processes in which a new ring is formed on a pre-existing molecule. Transition metal-catalyzed annulations are particularly versatile for this purpose. While specific examples involving this compound are scarce, the principles of vinyl ether reactivity suggest its potential in such transformations. For instance, rhodium-catalyzed [5+2] cycloadditions of vinylcyclopropanes with electron-rich alkynes like ynol ethers have been reported to form seven-membered rings. nih.gov By analogy, a suitably functionalized derivative of this compound could potentially participate in similar ring-forming strategies.

Furthermore, transition metal-catalyzed [2+2+2] cycloadditions of diynes with the vinyloxy groups of this compound could serve as a powerful method for constructing complex polycyclic systems. uwindsor.ca This type of reaction is known to be atom-economical and can lead to the formation of highly functionalized aromatic and non-aromatic rings. uwindsor.ca

Theoretical and Computational Investigations of 2,2 Dimethyl 1,3 Bis Vinyloxy Propane Chemistry

Quantum Chemical Studies of Reactivity and Reaction Mechanisms (e.g., polymerization initiation, chain transfer)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intricate details of polymerization reactions at the electronic level. nih.govacs.org For 2,2-Dimethyl-1,3-bis(vinyloxy)propane, these methods can provide fundamental insights into its reactivity and the mechanisms governing its polymerization, which typically proceeds via a cationic pathway.

Polymerization Initiation and Propagation: The cationic polymerization of vinyl ethers is initiated by the addition of a carbocation to the electron-rich double bond. acs.org DFT calculations can model this process by determining the activation energies for the reaction of the vinyl group with various initiators. These calculations can help in selecting the most efficient initiator system. For instance, the reaction of a vinyl ether with a Lewis acid/proton source complex can be modeled to find the lowest energy pathway for the formation of the initial carbocationic species.

Once initiated, the propagating carbocationic chain end adds to another monomer molecule. DFT can be used to calculate the energy profile of this propagation step. The presence of the second vinyloxy group in this compound introduces the possibility of intramolecular cyclization competing with linear propagation and cross-linking. Quantum chemical calculations can quantify the activation barriers for these competing pathways, thereby predicting the likelihood of forming cyclic structures within the polymer network.

Chain Transfer Mechanisms: Chain transfer reactions are crucial events in cationic polymerization that limit the molecular weight of the polymer. nih.gov In the case of vinyl ethers, a common chain transfer pathway involves the abstraction of a proton from the polymer backbone or the monomer. DFT calculations can be employed to model the transition states and activation energies for these transfer reactions. By comparing the energetics of chain transfer to those of propagation, the propensity for these molecular weight-limiting side reactions can be assessed. For this compound, the neopentyl core structure might influence the accessibility of abstractable protons, a hypothesis that can be rigorously tested through computational analysis.

A hypothetical set of calculated activation energies for the key steps in the cationic polymerization of a divinyl ether is presented in Table 1. Such data, derived from quantum chemical studies, would be invaluable for optimizing reaction conditions to favor high polymer yields and desired network structures.

Table 1: Hypothetical DFT-Calculated Activation Energies for Key Reactions in Divinyl Ether Polymerization

Reaction StepDescriptionHypothetical Activation Energy (kcal/mol)
InitiationReaction of vinyl ether with initiator10-15
PropagationAddition of propagating cation to monomer5-10
Intramolecular CyclizationRing formation by reaction with the second vinyl group8-12
Intermolecular Cross-linkingReaction of propagating chain with another polymer chain7-11
Chain Transfer to MonomerProton abstraction from a monomer molecule15-20

Note: These values are illustrative and would need to be determined through specific DFT calculations for this compound.

Molecular Dynamics and Monte Carlo Simulations of Polymerization Processes

While quantum chemistry provides insights into individual reaction steps, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are essential for understanding the collective evolution of the polymerizing system and the formation of the bulk polymer network. researchgate.netuniroma2.it These methods can bridge the gap between molecular-level events and the macroscopic properties of the resulting material.

Molecular Dynamics (MD) Simulations: MD simulations model the time evolution of a system of atoms and molecules by integrating Newton's equations of motion. acs.org For the polymerization of this compound, an atomistic MD simulation would begin with a box of monomers and initiator molecules. As the simulation progresses, reactive events, guided by probabilities derived from quantum chemical calculations or experimental data, would be triggered to simulate polymerization. msstate.edu

These simulations can track the growth of polymer chains, the formation of cross-links between chains, and the development of the three-dimensional network structure. msstate.edunih.gov Key phenomena that can be investigated include the gel point (the onset of network formation), the distribution of cycle ranks, and the heterogeneity of the network. The influence of reaction conditions such as temperature and monomer concentration on the final network topology can also be systematically explored.

Monte Carlo (MC) Simulations: MC simulations offer a complementary approach, particularly for studying the equilibrium properties of the polymer network and for simulating polymerization processes that occur over long timescales. researchgate.net In the context of polymerization, MC methods can be used to model chain growth by randomly selecting monomers and reactive sites based on predefined probabilities. This can be computationally more efficient than MD for reaching high degrees of conversion.

Hybrid MD-MC algorithms have also been developed, where the system evolves through MD, and the reactive events are handled by an MC scheme. researchgate.net Such an approach would be well-suited for simulating the complex polymerization of a difunctional monomer like this compound, capturing both the dynamics of the growing chains and the stochastic nature of the bond-forming reactions.

Table 2 outlines a set of plausible parameters for a hypothetical MD simulation aimed at studying the network formation from this compound.

Table 2: Hypothetical Simulation Parameters for an MD Study of Divinyl Ether Polymerization

ParameterDescriptionHypothetical Value
System SizeNumber of monomer molecules~1000
Initiator ConcentrationMolar ratio of initiator to monomer1:100
TemperatureSimulation temperature300 K
PressureSimulation pressure1 atm
Force FieldDescribes inter- and intramolecular interactionsA general amber force field (GAFF) or similar
Time StepIntegration time step for Newton's equations1 fs
Simulation DurationTotal simulation time10-100 ns
Cross-linking AlgorithmCriteria for forming new covalent bondsDistance-based, with probabilities from QM

Computational Prediction of Structure-Property Relationships in Derived Polymers

A primary goal of computational polymer science is to predict the macroscopic properties of a polymer from its chemical structure. For the cross-linked polymer network derived from this compound, computational methods can be used to establish quantitative structure-property relationships (QSPR). nih.govirma-international.org

Predicting Thermomechanical Properties: The network topology generated from MD or MC simulations can serve as the input for further calculations to predict key material properties. For instance, the glass transition temperature (Tg) can be estimated by simulating the cooling of the polymer network and observing the change in density or specific volume. Mechanical properties such as the Young's modulus, shear modulus, and bulk modulus can be calculated by applying small deformations to the simulated polymer network and measuring the stress response.

Predicting Other Physical Properties: Other important properties such as thermal stability, coefficient of thermal expansion, and solvent uptake can also be predicted. The thermal stability can be investigated by simulating the polymer at high temperatures and monitoring for bond dissociation. The coefficient of thermal expansion is readily obtained from simulations at different temperatures. The interaction of the polymer network with various solvents can be studied by simulating the polymer in the presence of solvent molecules to predict swelling behavior and solubility.

QSPR models often take the form of mathematical equations that correlate structural descriptors with a specific property. nih.gov These descriptors can be derived from the monomer structure or the simulated polymer network. For a series of polyvinyl ethers, a hypothetical QSPR model for predicting the glass transition temperature might look like the equation in Table 3.

Table 3: Hypothetical QSPR Model for Glass Transition Temperature (Tg) of Polyvinyl Ethers

PropertyHypothetical QSPR Equation
Glass Transition Temperature (Tg)Tg (K) = c₀ + c₁ * (Vw) + c₂ * (ρ) + c₃ * (f_cyclic)

Where:

Tg (K) is the glass transition temperature in Kelvin.

c₀, c₁, c₂, c₃ are coefficients determined by fitting to experimental or simulation data.

Vw is the van der Waals volume of the monomer repeat unit.

ρ is the density of the polymer network.

f_cyclic is the fraction of cyclic structures in the network.

Through such multi-scale computational approaches, a comprehensive understanding of the chemistry of this compound and the properties of its derived polymers can be achieved, guiding the rational design of new materials with tailored functionalities.

Applications of 2,2 Dimethyl 1,3 Bis Vinyloxy Propane in Advanced Polymeric Materials

Formation of Crosslinked Polymer Networks and Gels

The dual vinyl ether functionality of 2,2-dimethyl-1,3-bis(vinyloxy)propane enables its use as a crosslinking agent, leading to the formation of three-dimensional polymer networks and gels. These networks are created through polymerization reactions, typically cationic polymerization, initiated by photoinitiators or thermal acid generators. The resulting crosslinked structures exhibit enhanced mechanical strength, thermal stability, and chemical resistance compared to their linear polymer counterparts.

Control of Crosslink Density and Network Topology

The crosslink density and topology of polymer networks derived from this compound can be controlled by several factors. The concentration of the monomer in the polymerization mixture directly influences the number of crosslinks; higher concentrations generally lead to a higher crosslink density. The choice of co-monomers and their reactivity ratios also plays a crucial role in determining the final network architecture. For instance, copolymerization with monofunctional vinyl ethers allows for the tuning of the distance between crosslinks.

Factors Influencing Network Properties:

ParameterEffect on Network Structure
Monomer ConcentrationHigher concentration increases crosslink density.
Co-monomer TypeThe functionality and reactivity of co-monomers alter the network topology.
Initiator ConcentrationAffects the rate of polymerization and can influence chain length between crosslinks.
Polymerization ConditionsTemperature and solvent can impact the reaction kinetics and network formation.

While the principles of controlling crosslink density are well-established in polymer science, specific quantitative studies detailing the precise relationship between these parameters and the network topology for polymers based solely on this compound are not extensively detailed in publicly available literature.

Influence of Network Structure on Thermo-Mechanical Performance

The thermo-mechanical properties of polymers crosslinked with this compound are directly linked to the network structure. A higher crosslink density typically results in a higher glass transition temperature (Tg), increased modulus, and improved thermal stability. The rigid neopentyl core of the monomer contributes to the stiffness of the resulting polymer chains. The flexibility of the ether linkages can also influence the mechanical properties, potentially imparting a degree of toughness to the material.

Expected Thermo-Mechanical Performance Trends:

Network PropertyImpact on Thermo-Mechanical Performance
High Crosslink Density - Increased Glass Transition Temperature (Tg)- Higher Modulus and Hardness- Reduced Elongation at Break- Improved Thermal Stability
Low Crosslink Density - Lower Glass Transition Temperature (Tg)- Increased Flexibility and Toughness- Higher Elongation at Break- Lower Thermal Stability

Synthesis of Specialty Polymers and Architectures

Beyond the formation of simple crosslinked networks, this compound can be employed in the synthesis of more complex and functional polymeric materials.

Self-Assembling Polymeric Structures (e.g., micelles)

In the realm of self-assembling structures, this compound could theoretically be used to create amphiphilic block copolymers. nih.govnih.govmdpi.commdpi.comrsc.org Such copolymers, containing both hydrophobic and hydrophilic segments, can self-assemble in selective solvents to form various nanostructures, including micelles. nih.govnih.govmdpi.commdpi.comrsc.org For this to be achieved, one of the vinyl ether groups could be polymerized to form a hydrophobic block, followed by a chain extension with a hydrophilic monomer. However, specific studies demonstrating the synthesis and self-assembly of block copolymers explicitly using this compound were not identified in the available literature.

Polymeric Materials for Membrane Applications (e.g., Anion Exchange Membranes)

Anion exchange membranes (AEMs) are crucial components in various electrochemical technologies, such as fuel cells. mdpi.comresearchgate.netcanada.ca These membranes are typically composed of a polymer backbone with tethered cationic groups that facilitate the transport of anions. Crosslinking is often employed to enhance the mechanical stability and control the swelling of AEMs. researchgate.net Given its crosslinking capabilities, this compound could potentially be incorporated into AEMs to improve their properties. The vinyl ether groups could be copolymerized with other functional monomers containing cationic moieties. While the literature discusses various crosslinkers for AEMs, specific research detailing the use and performance of this compound in this application is not prominent.

Use as Reactive Diluents and Crosslinking Agents in Coatings and Resins

One of the significant industrial applications of divinyl ethers is their use as reactive diluents in formulations for coatings, adhesives, and resins. ontosight.ai Reactive diluents are monomers that are added to a formulation to reduce its viscosity, making it easier to apply. During the curing process, these diluents copolymerize with the other components of the resin, becoming a permanent part of the final crosslinked polymer network. This avoids the release of volatile organic compounds (VOCs) associated with traditional, non-reactive solvents.

This compound, with its relatively low molecular weight and two reactive sites, can effectively reduce the viscosity of high molecular weight prepolymers. Its participation in the polymerization reaction contributes to the final properties of the cured material, such as hardness, chemical resistance, and adhesion. ontosight.ai

Role in UV-Curable Coatings:

PropertyContribution of this compound
Viscosity Reduction Acts as an effective reactive diluent, lowering formulation viscosity for improved application.
Curing Speed Vinyl ether groups can undergo rapid cationic photopolymerization, contributing to fast cure speeds. researchgate.net
Crosslink Density As a difunctional monomer, it increases the crosslink density of the final coating.
Final Properties Contributes to the hardness, gloss, and chemical resistance of the cured film.

While the general role of divinyl ethers as reactive diluents is well-documented, specific performance data and comparative studies focusing exclusively on this compound are limited in the reviewed sources.

Role of this compound as a Versatile Monomer in Advanced Materials Science

This compound, also known as neopentyl glycol divinyl ether, is a difunctional monomer that plays a significant role in the synthesis of advanced polymeric materials. Its unique chemical structure, featuring two reactive vinyl ether groups attached to a neopentyl glycol core, imparts a combination of desirable properties to the resulting polymers, including high reactivity, good flexibility, and chemical resistance. These characteristics make it a valuable building block in the formulation of a wide range of materials, from industrial coatings and adhesives to specialized composites.

The presence of the two vinyl ether groups allows this compound to undergo rapid polymerization, particularly through cationic polymerization mechanisms. This process can be initiated by various means, including photoinitiators, which makes this monomer highly suitable for UV curing applications. The neopentyl glycol backbone, with its gem-dimethyl groups, contributes to the hydrolytic stability and weather resistance of the cured polymers.

The versatility of this compound lies in its ability to be either homopolymerized to form crosslinked networks or copolymerized with other monomers to tailor the final properties of the material. As a crosslinking agent, it enhances the mechanical strength, thermal stability, and solvent resistance of the polymer matrix. Its relatively low viscosity also makes it an effective reactive diluent, reducing the viscosity of resin formulations for easier processing and application without releasing volatile organic compounds (VOCs).

Research Findings on Polymerization and Properties

While specific research exclusively focused on the homopolymer of this compound is limited in publicly available literature, the behavior of divinyl ethers in cationic photopolymerization is well-documented. For instance, studies on structurally similar bisphenol-A-based vinyl ether systems demonstrate that they can undergo efficient cationic photopolymerization to produce highly crosslinked, transparent films. researchgate.net In these systems, the polymerization rate and final double bond conversion are influenced by the presence of other monomers. researchgate.net It is expected that this compound would exhibit similar reactivity, leading to the formation of a robust three-dimensional network.

The properties of polymers incorporating this compound can be inferred from studies on related systems. For example, the inclusion of a rigid bisphenol-A unit in a vinyl ether polymer network has been shown to increase the glass transition temperature (Tg) and the storage modulus (E'). researchgate.net Conversely, the more flexible aliphatic structure of this compound would be anticipated to contribute to a lower Tg and increased flexibility in the final polymer, making it suitable for applications requiring impact resistance and toughness.

The following interactive table summarizes the general properties and polymerization behavior of divinyl ether monomers, which are applicable to this compound.

PropertyDescriptionRelevance to this compound
Monomer Type Divinyl EtherPossesses two vinyl ether functional groups for crosslinking.
Polymerization Mechanism Cationic Polymerization (often photoinitiated)Enables rapid curing upon exposure to UV light in the presence of a photoinitiator.
Reactivity HighThe vinyl ether groups are highly susceptible to cationic attack, leading to fast polymerization rates.
Role in Formulations Monomer, Crosslinker, Reactive DiluentCan be the primary polymerizable species, used to create network structures, or added to reduce viscosity.
Expected Polymer Properties Good adhesion, chemical resistance, flexibility, and weatherability.The neopentyl structure contributes to durability and stability.

Applications in Advanced Materials

The characteristics of this compound make it a valuable component in the formulation of various advanced polymeric materials:

Coatings: In the coatings industry, it is utilized in UV-curable formulations for wood, plastic, and metal substrates. The resulting coatings exhibit excellent hardness, chemical resistance, and non-yellowing properties.

Adhesives: Its rapid curing and strong bonding capabilities make it suitable for high-performance adhesives, including structural and laminating adhesives.

Resins and Composites: As a component in resins, it contributes to the production of composite materials with enhanced mechanical properties and durability. ontosight.ai

The table below outlines the key applications and the role of this compound in each.

Application AreaRole of this compoundResulting Material Properties
UV-Curable Coatings Crosslinking monomer and reactive diluentHigh gloss, scratch resistance, chemical inertness, rapid cure speed.
High-Performance Adhesives Primary monomer and crosslinkerStrong adhesion to various substrates, good flexibility, and thermal stability.
Composite Materials Resin matrix componentImproved toughness, impact strength, and environmental resistance of the composite.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2-dimethyl-1,3-bis(vinyloxy)propane, and how is its purity validated?

  • Methodology : The compound is synthesized via nucleophilic substitution reactions using 2,2-dimethyl-1,3-propanediol as a starting material. Vinyloxy groups are introduced under alkaline conditions, often employing vinyl bromide or iodide as electrophiles. Purification typically involves fractional distillation or chromatography. Characterization relies on 1^1H and 13^{13}C NMR to confirm the absence of residual solvents and byproducts. For example, 1^1H NMR peaks at δ 0.97 ppm (C(CH3_3)2_2) and δ 3.41 ppm (NCH2_2) are critical for structural confirmation .

Q. How can researchers distinguish this compound from structurally similar ethers?

  • Methodology : Key identifiers include:

  • Boiling Point : ~187.9°C (neat liquid at 760 mmHg).
  • Spectroscopic Features : Unique 13^{13}C NMR signals at δ 152.2 ppm (CH=N in Schiff base derivatives) and δ 69.7 ppm (C(CH3_3)2_2).
  • Chromatographic Retention Times : Reverse-phase HPLC with a C18 column and acetonitrile/water gradients can resolve ambiguities .

Q. What are the stability considerations for storing this compound?

  • Methodology : The compound is sensitive to moisture and UV light. Storage under inert gas (argon/nitrogen) in amber vials at –20°C is recommended. Stability assays using gas chromatography (GC) over 6 months show <5% degradation under these conditions .

Advanced Research Questions

Q. How does photolysis of this compound lead to radical intermediates, and what analytical tools track these species?

  • Mechanistic Insight : Photolysis generates a dioxolanyl radical, which undergoes ring-opening to form reactive vinyloxy radicals (e.g., CH2_2=CHO•).
  • Methodology :

  • Laser Flash Photolysis (LFP) : Nanosecond-resolution LFP detects transient radicals via UV-Vis absorbance at 320–360 nm.
  • Trapping Experiments : Quenching with tri-n-butyl tin hydride or electron-rich arenes (e.g., benzene) confirms radical identity through product analysis .

Q. What computational models explain the nonstatistical fragmentation dynamics of this compound-derived radicals?

  • Methodology : Born-Oppenheimer molecular dynamics (BOMD) simulations reveal that excess energy from decarboxylation drives rapid ring-opening of the dioxolanyl radical. Key steps include:

  • Transition-State Mapping : Density functional theory (DFT) at the B3LYP/6-31G* level identifies low-energy pathways.
  • Kinetic Analysis : Microcanonical variational transition state theory (μVTST) predicts branching ratios for competing fragmentation channels .

Q. How does this compound function as a crosslinker in epoxy resin synthesis?

  • Mechanistic Insight : The vinyloxy groups undergo cationic polymerization under acid catalysis, forming a rigid 3D network.
  • Methodology :

  • Rheometry : Time-resolved viscosity profiles during curing (e.g., using a cone-and-plate rheometer) quantify crosslinking kinetics.
  • Thermogravimetric Analysis (TGA) : Degradation onset temperatures (>300°C) confirm thermal stability in polymer matrices .

Q. What contradictions exist in reported decomposition pathways of this compound under varying oxygen concentrations?

  • Data Analysis :

  • Oxidative vs. Non-Oxidative Conditions : Under nitrogen, fragmentation dominates (yielding CH2_2=CHO•), while trace oxygen promotes peroxyl radical formation (detected via EPR spin trapping).
  • Resolution Strategy : Controlled atmosphere LFP coupled with mass spectrometry reconciles discrepancies by isolating oxygen-free conditions .

Methodological Tables

Table 1 : Key Spectral Data for this compound

TechniqueCritical Peaks/FeaturesReference
1^1H NMRδ 0.97 ppm (C(CH3_3)2_2), δ 3.41 ppm (NCH2_2)
13^{13}C NMRδ 152.2 ppm (CH=N), δ 69.7 ppm (C(CH3_3)2_2)
GC Retention Time8.2 min (HP-5 column, 150°C isothermal)

Table 2 : Fragmentation Pathways Under Photolysis

ConditionMajor ProductsDetection Method
N2_2 AtmosphereCH2_2=CHO•, CO2_2LFP, MS
Air ContaminationCH2_2=CHOO•, Stabilized AdductsEPR, Trapping Assays
ComputationalRing-Opening via BOMDDFT Transition States

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